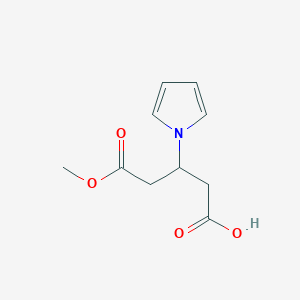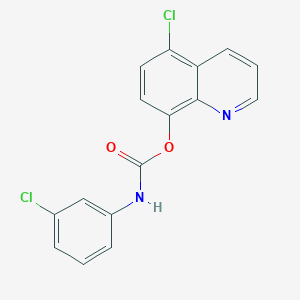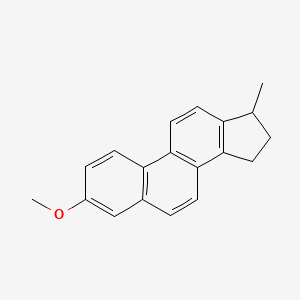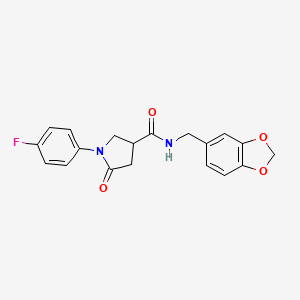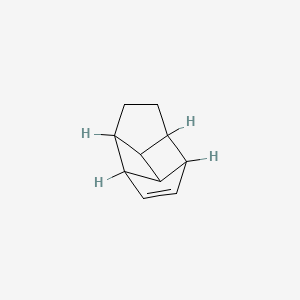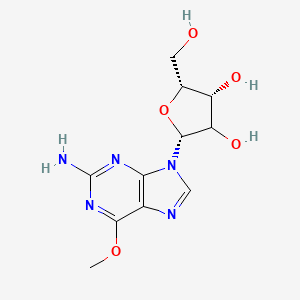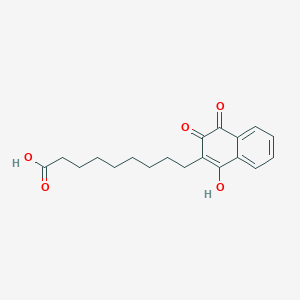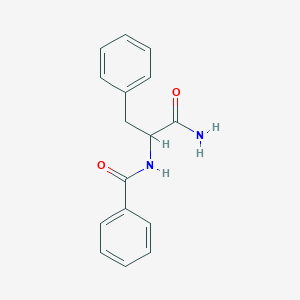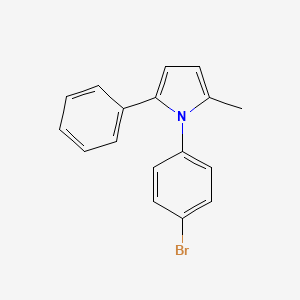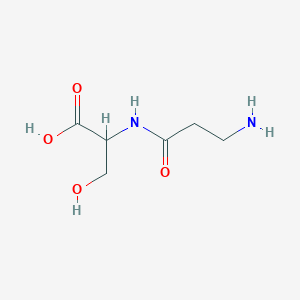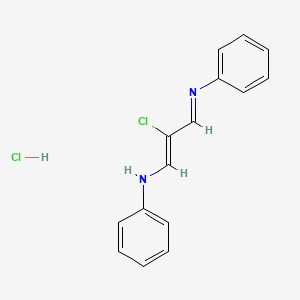
N-(2-Chloro-3-(phenylamino)allylidene)aniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloro-3-(phenylamino)allylidene)aniline hydrochloride is a chemical compound with the molecular formula C15H14Cl2N2
准备方法
The synthesis of N-(2-Chloro-3-(phenylamino)allylidene)aniline hydrochloride typically involves a multi-step process. One common method includes the reaction of N-ethyl-2-methylbenzothiazolium iodide with N-[2-chloro-3-(phenylamino)-2-propenylidene]-benzenamine monohydrochloride in the presence of sodium acetate in methanol at room temperature. This is followed by the addition of potassium iodide in methanol and water . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and efficiency.
化学反应分析
N-(2-Chloro-3-(phenylamino)allylidene)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
N-(2-Chloro-3-(phenylamino)allylidene)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is utilized in biochemical assays and as a probe for studying biological processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
作用机制
The mechanism of action of N-(2-Chloro-3-(phenylamino)allylidene)aniline hydrochloride involves its ability to participate in halogen bond-driven self-assembly processes. This mechanism restricts intramolecular motion, leading to strong aggregation-induced emission (AIE) characteristics. The compound’s molecular targets and pathways are primarily related to its photophysical properties, making it valuable in the development of luminescent materials .
相似化合物的比较
N-(2-Chloro-3-(phenylamino)allylidene)aniline hydrochloride can be compared with other similar compounds, such as:
- N-(3-(Phenylamino)-2-propenylidene)aniline hydrochloride
- 4-Chloro-N-(1-methyl-2-pyrrolidinylidene)aniline hydrochloride
- 3-Chloro-N-(2-hydroxybenzylidene)aniline
- 2-Chloro-N-(2-hydroxy-3-methoxybenzylidene)aniline These compounds share structural similarities but differ in their specific substituents and resulting properties. This compound is unique due to its strong AIE characteristics and potential applications in luminescent materials .
属性
分子式 |
C15H14Cl2N2 |
|---|---|
分子量 |
293.2 g/mol |
IUPAC 名称 |
N-[(Z)-2-chloro-3-phenyliminoprop-1-enyl]aniline;hydrochloride |
InChI |
InChI=1S/C15H13ClN2.ClH/c16-13(11-17-14-7-3-1-4-8-14)12-18-15-9-5-2-6-10-15;/h1-12,17H;1H/b13-11-,18-12?; |
InChI 键 |
OLZBVTCFCPEPLI-DBAWYOFYSA-N |
手性 SMILES |
C1=CC=C(C=C1)N/C=C(/C=NC2=CC=CC=C2)\Cl.Cl |
规范 SMILES |
C1=CC=C(C=C1)NC=C(C=NC2=CC=CC=C2)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



